4-Hydroxytriazolam

Descripción general

Descripción

4-Hydroxytriazolam is a metabolite of the benzodiazepine drug triazolam, which is commonly used for the short-term treatment of insomniaThese are aromatic compounds containing a 1,4-benzodiazepine fused to and sharing a nitrogen atom with a 1,2,4-triazole ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytriazolam typically involves the hydroxylation of triazolam. This process can be carried out using various oxidizing agents under controlled conditions. For instance, the hydroxylation can be achieved using enzymes such as cytochrome P450 .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts to facilitate the hydroxylation process. This method ensures high specificity and yield, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxytriazolam undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various metabolites.

Reduction: Under certain conditions, this compound can be reduced back to triazolam.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of triazolam .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Urinary Excretion Profiles

Research has shown that 4-hydroxytriazolam is excreted in urine at a slower rate compared to its counterpart, alpha-hydroxytriazolam. A study involving three healthy male volunteers who ingested triazolam revealed that while alpha-hydroxytriazolam reached peak concentrations shortly after ingestion, this compound was detected in lower amounts over a prolonged period. The alpha-hydroxytriazolam to this compound ratio was initially high but decreased significantly after 12 hours .

Table 1: Urinary Excretion of Triazolam Metabolites

| Metabolite | Peak Concentration Time | Excretion Rate |

|---|---|---|

| Alpha-Hydroxytriazolam | 1-2 hours | Rapid |

| This compound | >12 hours | Slower |

Forensic Toxicology

Case Studies Involving this compound

In forensic investigations, the presence of this compound has been critical in toxicological analyses. One notable case involved a 77-year-old woman whose death was attributed to triazolam intoxication. Toxicological analysis identified both triazolam and its metabolite, alpha-hydroxytriazolam, in her system, with significant concentrations indicating potential overdose . This highlights the importance of measuring both triazolam and its metabolites in postmortem examinations.

Table 2: Concentrations Found in Forensic Cases

| Specimen Type | Triazolam Concentration (ng/mL) | Alpha-Hydroxytriazolam Concentration (ng/mL) |

|---|---|---|

| Heart Blood | 120 | 60 |

| Femoral Vein Blood | 38.5 | Not Detected |

| Synovial Fluid | 22.1 | 5.6 |

Clinical Applications

Enzymatic Hydrolysis Studies

The enzymatic hydrolysis of glucuronides, including those of this compound, has been optimized for clinical applications. Research indicates that using beta-glucuronidases from various sources can effectively hydrolyze these metabolites in urine samples. This process is crucial for accurate detection and quantification of triazolam metabolites during clinical assessments .

Mecanismo De Acción

4-Hydroxytriazolam exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparación Con Compuestos Similares

Triazolam: The parent compound, used for treating insomnia.

Alpha-Hydroxytriazolam: Another metabolite of triazolam with similar pharmacological properties.

Uniqueness: 4-Hydroxytriazolam is unique due to its specific hydroxylation at the 4-position, which influences its metabolic stability and pharmacological activity. Compared to alpha-hydroxytriazolam, this compound has a different metabolic pathway and may exhibit distinct pharmacokinetic properties .

Actividad Biológica

4-Hydroxytriazolam (4-OHTRZ) is a significant metabolite of the benzodiazepine triazolam, primarily known for its sedative and anxiolytic properties. Understanding the biological activity of 4-OHTRZ is essential for elucidating its pharmacokinetics, therapeutic benefits, and potential side effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics and Metabolism

Triazolam is metabolized in the liver, predominantly through hydroxylation, yielding two major metabolites: α-hydroxytriazolam (α-OHTRZ) and this compound (4-OHTRZ). Research indicates that 4-OHTRZ is excreted more slowly than α-OHTRZ, with urinary excretion profiles showing that while α-OHTRZ peaks shortly after administration, 4-OHTRZ reaches maximum concentrations later . A study involving healthy male volunteers demonstrated that the α-OHTRZ/4-OHTRZ ratio was initially high but decreased over time, suggesting differing metabolic pathways and clearance rates for these metabolites .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

1. Sedative Effects:

As a metabolite of triazolam, 4-OHTRZ retains sedative properties. Its effects are particularly relevant in clinical settings where triazolam is prescribed for insomnia and anxiety disorders. The sedative efficacy of triazolam can be attributed to both the parent compound and its metabolites, including 4-OHTRZ .

2. Anxiolytic Properties:

Similar to other benzodiazepines, 4-OHTRZ exhibits anxiolytic effects. Studies suggest that compounds with a triazole ring structure can modulate GABA_A receptor activity, leading to increased inhibitory neurotransmission in the central nervous system . This mechanism underlies the anxiolytic effects observed with both triazolam and its metabolites.

3. Forensic Implications:

The detection of this compound in biological samples has significant forensic implications. In a notable case study, hair samples from a victim revealed traces of triazolam and its metabolites long after conventional testing methods would have failed to detect them . This highlights the importance of understanding the metabolic pathways and detection windows for 4-OHTRZ in forensic toxicology.

Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

Case Studies

Case Study: Drug Rape Investigation

In a forensic investigation involving drug-facilitated sexual assault, both triazolam and its metabolite α-hydroxytriazolam were detected in hair samples taken from the victim weeks after ingestion. This case illustrated the utility of analyzing metabolites like 4-OHTRZ in forensic contexts, as they can provide critical evidence when other testing methods fail .

Propiedades

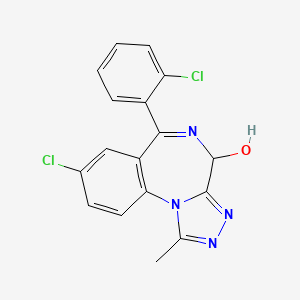

IUPAC Name |

8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4O/c1-9-21-22-16-17(24)20-15(11-4-2-3-5-13(11)19)12-8-10(18)6-7-14(12)23(9)16/h2-8,17,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQRFPYHTPARRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984232 | |

| Record name | 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65686-11-5 | |

| Record name | 4-Hydroxytriazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTRIAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E3DYR85DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.